REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:4]=[C:5]([N+:10]([O-:12])=[O:11])[CH:6]=[CH:7][C:8]=1Cl.[CH2:15]([O:22]CC1C=CC=CC=1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[Na]>CS(C)=O.C(O)C1C=CC=CC=1>[F:1][C:2]([F:14])([F:13])[C:3]1[CH:4]=[C:5]([N+:10]([O-:12])=[O:11])[CH:6]=[CH:7][C:8]=1[O:22][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2,^1:29|
|
Name
|
|
Quantity
|
45.1 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1Cl)[N+](=O)[O-])(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
sodium benzyloxide
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)OCC1=CC=CC=C1.[Na]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
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C(C1=CC=CC=C1)O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise at ambient temperature a solution
|
Type
|
CUSTOM
|
Details
|
to rise 40° C
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CUSTOM
|
Details
|
the extract was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated to about 200 ml
|
Type
|
ADDITION
|
Details
|
To the concentrated solution was added 200 ml of hexane
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution was cooled
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=CC1OCC1=CC=CC=C1)[N+](=O)[O-])(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51.5 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 866.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |